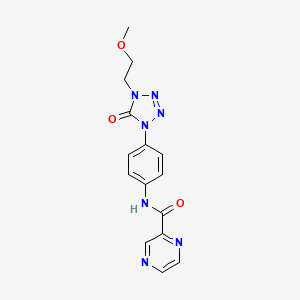
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide is a compound of significant interest in the fields of chemistry, biology, and medicine. This molecule features a pyrazine ring, a tetrazole ring, and a methoxyethyl group, making it structurally complex and biologically active.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis begins with the preparation of the tetrazole ring. This involves the cyclization of an azide precursor with nitrile under acidic conditions.
Methoxyethyl Attachment: : The methoxyethyl group is introduced through a substitution reaction, typically using an alkyl halide.
Pyrazine Carboxamide Formation: : The pyrazine ring is constructed via a condensation reaction between a diamine and a dicarboxylate ester, followed by amidation to introduce the carboxamide group.
Industrial Production Methods
Batch Synthesis: : In an industrial setting, batch synthesis is used, where each reaction step is performed sequentially in large reactors.
Continuous Flow Synthesis: : For more efficient production, continuous flow synthesis may be employed, allowing for the simultaneous and continuous passage of reactants through a reactor.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: : The tetrazole ring can be reduced to produce amine derivatives.
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing new substituents.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Lewis acids like aluminum chloride for electrophilic aromatic substitution.
Major Products
Oxidation Products: : Aldehydes and carboxylic acids.
Reduction Products: : Amines.
Substitution Products: : Halogenated, nitro, or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
Used as a building block for the synthesis of more complex molecules.
Serves as a ligand in coordination chemistry studies.
Biology
Investigated for its potential as an enzyme inhibitor.
Explored for its role in biochemical pathways related to cellular signaling.
Medicine
Evaluated for its anti-inflammatory and anticancer properties.
Studied for its potential as a therapeutic agent in metabolic disorders.
Industry
Utilized in the development of new materials with specific electronic properties.
Applied in the synthesis of specialty chemicals for agricultural use.
Mécanisme D'action
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide exerts its effects through binding to specific molecular targets, often involving enzyme inhibition. The compound interacts with active sites on enzymes, disrupting normal biochemical processes. This action can lead to altered cellular functions, which are leveraged for therapeutic effects in medicine.
Comparaison Avec Des Composés Similaires
Comparison and Uniqueness
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide: : Lacks the methoxyethyl group, leading to different biochemical interactions.
N-(4-(4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide: : Features a hydroxyethyl group instead of methoxyethyl, influencing solubility and reactivity.
List of Similar Compounds
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide
N-(4-(4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide
N-(4-(4-(2-chloroethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide stands out due to its unique methoxyethyl group, contributing to distinct chemical properties and biological activities.
Propriétés
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3/c1-25-9-8-21-15(24)22(20-19-21)12-4-2-11(3-5-12)18-14(23)13-10-16-6-7-17-13/h2-7,10H,8-9H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKPSFHMZKJOGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














